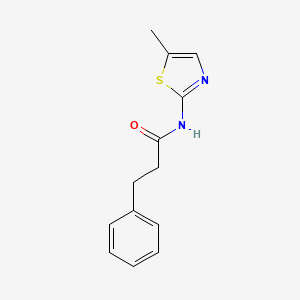

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Übersicht

Beschreibung

“N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide” is a chemical compound that belongs to the oxicam family . It is an important active pharmaceutical ingredient (API) that selectively inhibits COX-2 over COX-1 receptors .

Synthesis Analysis

The synthesis of a similar compound, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was achieved by reacting 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium . In a parallel scheme, a series of (un)substituted benzoic acids was converted sequentially into respective esters, acid hydrazides, and then into 1,3,4-oxadiazole heterocyclic cores .Molecular Structure Analysis

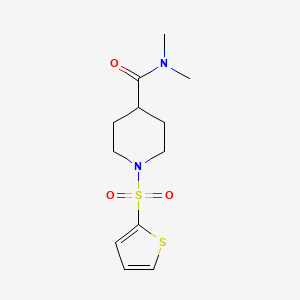

The molecular structure of “N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The electrophile was coupled with the aforementioned 1,3,4-oxadiazoles to obtain the targeted bi-heterocycles . Structural analysis of the synthesized compounds was performed by IR, EI-MS, 1 H NMR, and 13 C NMR .Wissenschaftliche Forschungsanwendungen

- MXM is an active pharmaceutical ingredient (API) belonging to the oxicam family. It falls under the class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 receptors .

- Co-crystallization of MXM with different co-formers (e.g., carboxylic acids) has been explored to improve its solubility compared to pure MXM. Notably, the MXM co-crystal with benzoic acid (BZA) is a promising candidate for oral administration due to its low toxicity .

- Researchers have investigated the effect of β-cyclodextrin (β-CD) on the solubility and dissolution rate of MXM. Various methods, including physical mixture, kneaded dispersion, and spray drying, were employed to prepare MXM–β-CD complexes .

- MXM derivatives have been used in the synthesis of disperse dyes. For instance, N-4-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-2,4-diamine serves as a precursor for different substituted monoazo disperse dyes. These dyes find applications in textile dyeing and coloration .

- Investigating the crystal structures and non-covalent interactions in MXM co-crystals is crucial for understanding their aqueous dissolution behavior. The MXM-BZA co-crystal, obtained as a fine powder, has been studied to correlate its structure with solubility properties .

- The MXM-BZA co-crystal can be crystalized from eco-friendly solvents like water, making it a viable candidate for industrial production. Researchers have compared the crystal structures of various MXM co-crystals to understand their non-covalent interactions .

Pharmaceuticals and Anti-Inflammatory Properties

Solubility Enhancement Using β-Cyclodextrin

Synthesis of Disperse Dyes

Co-Crystallization Studies and Solubility Behavior

Potential Industrial Production Using Eco-Friendly Solvents

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . These enzymes play crucial roles in various biochemical processes, including neurotransmission and carbohydrate metabolism.

Mode of Action

It is suggested that the compound interacts with its targets, possibly through competitive inhibition, leading to changes in the activity of the targeted enzymes .

Zukünftige Richtungen

The future directions for “N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide” could include further studies on its potential as a therapeutic agent, given its enzyme inhibition properties . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-9-14-13(17-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCOSJJWCSIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322934 | |

| Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

CAS RN |

743468-79-3 | |

| Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)

![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)

![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)